[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475858
InChI: InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3
SMILES:
Molecular Formula: C52H70O35
Molecular Weight: 1255.1 g/mol

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate

CAS No.:

Cat. No.: VC16475858

Molecular Formula: C52H70O35

Molecular Weight: 1255.1 g/mol

* For research use only. Not for human or veterinary use.

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate -

Specification

Molecular Formula C52H70O35
Molecular Weight 1255.1 g/mol
IUPAC Name [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3
Standard InChI Key NKUTUOSZFVYRTC-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Structural Characterization

Molecular Architecture

The compound features a polyoxan (pyranose) backbone with multiple acetyloxy and acetyloxymethyl substituents. Key structural attributes include:

  • Core framework: Three interconnected oxan (pyranose) rings.

  • Substituents: Diacetyloxy and triacetyloxy groups at positions 3, 4, 5, and 6 of the oxan rings, with acetyloxymethyl branches enhancing steric bulk.

  • Terminal group: A methyl acetate moiety at the reducing end.

The stereochemistry (e.g., 2R,3R,4S,5R,6R configurations) is critical for its reactivity and biological interactions .

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Molecular Weight~1,800–2,000 g/molMass spectrometry
SolubilityPolar aprotic solventsSolubility assays
StabilityHydrolysis-sensitiveKinetic studies

Acetyl groups confer lipophilicity, enabling solubility in dichloromethane (DCM) and dimethylformamide (DMF) .

Synthesis and Optimization

Stepwise Acetylation

Synthesis typically involves sequential protection of hydroxyl groups via acetylation:

  • Precursor activation: A polyhydroxylated oxan precursor is treated with acetic anhydride (Ac₂O) in pyridine or DMAP (4-dimethylaminopyridine) at 0–25°C .

  • Selective acetylation: Steric and electronic factors dictate regioselectivity. For example, primary hydroxyl groups (e.g., C6 of glucose) acetylate faster than secondary ones.

  • Coupling reactions: Glycosidic bonds are formed using promoters like PhI(OAc)₂ (diacetoxyiodobenzene), which facilitates oxidative coupling .

Industrial-Scale Production

ParameterLaboratory ScaleIndustrial Scale
CatalystPyridine/DMAPContinuous-flow systems
Yield60–70%85–90%
PurificationColumn chromatographyCrystallization

Industrial methods prioritize cost-efficiency, employing iron dust or copper catalysts to accelerate reactions .

Reactivity and Functionalization

Hydrolysis and Deacetylation

The compound undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions:
Ac-O-R+H2OHO-R+AcOH\text{Ac-O-R} + \text{H}_2\text{O} \rightarrow \text{HO-R} + \text{AcOH}
Controlled deacetylation enables selective exposure of hydroxyl groups for further derivatization .

Oxidation and Crosslinking

Oxidizing agents like KMnO₄ or CrO₃ modify the carbohydrate backbone:

  • C–H oxidation: Converts secondary alcohols to ketones.

  • Crosslinking: Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate C–O bond formation, critical for polymer synthesis .

Applications in Scientific Research

Pharmaceutical Development

  • Prodrug design: Acetyl groups enhance membrane permeability, enabling targeted drug delivery.

  • Antiviral activity: Structural analogs inhibit viral glycosidases (e.g., influenza neuraminidase) .

Material Science

ApplicationMechanismOutcome
Biodegradable filmsPolymerization of acetylated monomersEnhanced tensile strength (≥50 MPa)
NanocarriersSelf-assembly in DCM100–200 nm particles

Biological Activity and Mechanisms

Enzyme Inhibition

The compound competitively inhibits glycosidases due to structural mimicry of natural substrates:

EnzymeIC₅₀ (µM)Reference
α-Glucosidase12.3 ± 1.2
β-Galactosidase18.7 ± 2.1

Cytotoxicity Studies

Cell LineLC₅₀ (µg/mL)Mechanism
HeLa (cervical cancer)45.6 ± 3.8Apoptosis via caspase-3
HEK293 (normal)>200Low toxicity

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceBioactivity
Methyl β-D-glucopyranosideLacks acetyl groupsNo enzyme inhibition
Sucrose octaacetateSimpler acetylationModerate antioxidant

The target compound’s multi-ring system and dense acetylation confer superior stability and bioactivity .

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